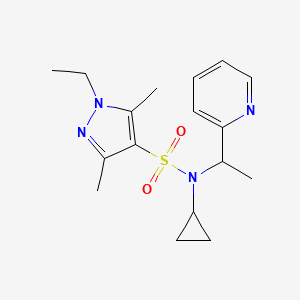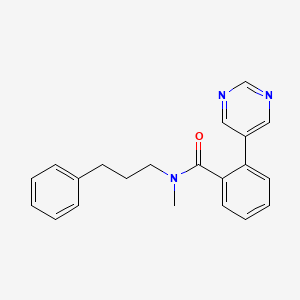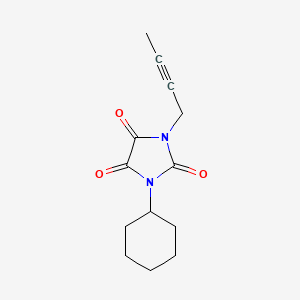![molecular formula C11H15ClN2O2S B7592929 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene](/img/structure/B7592929.png)
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory disorders.
Mécanisme D'action
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene exerts its pharmacological effects by selectively blocking the adenosine A1 receptor. Adenosine is an endogenous nucleoside that plays a crucial role in various physiological processes, including neurotransmission, cardiovascular function, and immune response. The adenosine A1 receptor is widely expressed in the brain, heart, and immune cells, and its activation leads to various physiological responses, such as vasodilation, inhibition of neurotransmitter release, and suppression of inflammation. By blocking the adenosine A1 receptor, 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene can modulate these physiological responses and exert its therapeutic effects.
Biochemical and Physiological Effects
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene has been shown to modulate several biochemical and physiological processes, including neurotransmission, cardiovascular function, and immune response. By blocking the adenosine A1 receptor, 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene can increase the release of neurotransmitters, such as dopamine and acetylcholine, and improve cognitive function. In cardiovascular function, 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene can increase the heart rate and contractility and improve the cardiac output. In immune response, 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and suppress the activation of immune cells, such as macrophages and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the adenosine A1 receptor, which allows for specific modulation of this receptor without affecting other adenosine receptors. Another advantage is its potency, which allows for effective modulation of the receptor at low concentrations. However, one of the limitations is its low solubility in water, which can limit its use in aqueous solutions. Another limitation is its potential off-target effects, which can affect the interpretation of the experimental results.
Orientations Futures
There are several future directions for the research on 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene. One direction is to explore its potential therapeutic applications in other diseases, such as cancer and metabolic disorders. Another direction is to develop more potent and selective adenosine A1 receptor antagonists based on the structure of 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene. Additionally, future research can focus on elucidating the mechanism of action of 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene at the molecular level and identifying its downstream signaling pathways. Overall, the research on 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene has significant potential for advancing our understanding of adenosine signaling and developing new therapeutic interventions for various diseases.
Méthodes De Synthèse
The synthesis of 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene involves the reaction of 1,3-dichlorobenzene with 2-(dimethylsulfamoylamino)cyclopropanecarboxylic acid, followed by cyclization and chlorination. This procedure yields 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene as a white crystalline solid with a melting point of 246-248°C.
Applications De Recherche Scientifique
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory disorders. In cardiovascular diseases, 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene has been shown to reduce the infarct size in animal models of myocardial ischemia/reperfusion injury. In neurological disorders, 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene has been shown to improve cognitive function in animal models of Alzheimer's disease. In inflammatory disorders, 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene has been shown to reduce the production of pro-inflammatory cytokines in animal models of sepsis.
Propriétés
IUPAC Name |
1-chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-14(2)17(15,16)13-11-7-10(11)8-4-3-5-9(12)6-8/h3-6,10-11,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKNOKKBJCLBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CC1C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine](/img/structure/B7592846.png)

![2-(1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizin-2-yl)-N-methylacetamide](/img/structure/B7592854.png)
![Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B7592858.png)

![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7592889.png)
![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7592890.png)

![N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7592906.png)

![3-Fluoro-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7592919.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide](/img/structure/B7592928.png)
![N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanesulfonamide](/img/structure/B7592937.png)
![tert-butyl N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylcarbamate](/img/structure/B7592944.png)